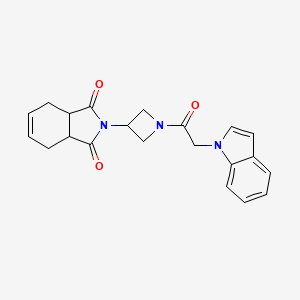
2-(1-(2-(1H-indol-1-il)acetil)azetidin-3-il)-3a,4,7,7a-tetrahidro-1H-isoindol-1,3(2H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El compuesto se ha investigado como un inhibidor covalente de KRASG12C, una forma mutante de KRAS que se encuentra comúnmente en varios tipos de cáncer, incluidos los adenocarcinomas de pulmón y los cánceres colorrectales .
Terapia contra el cáncer e inhibición de KRAS
Propiedades antioxidantes
Mecanismo De Acción
Target of Action
The compound 2-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a covalent inhibitor of the protein KRASG12C . KRAS is a GTPase that regulates many cellular processes, including proliferation, survival, and differentiation . The KRAS p.G12C mutation, which occurs in a significant percentage of lung adenocarcinomas and colorectal cancers, represents an attractive therapeutic target for covalent inhibitors .
Mode of Action
This compound interacts with its target, KRASG12C, through a covalent bond . The presence of cysteine at position 12 in KRASG12C protects bound GTP from the rapid regulated hydrolysis catalyzed by GTPase activating protein (GAP) family proteins, resulting in overall pathway activation . The compound binds to cysteine 12 of GDP-KRASG12C, inhibiting downstream signaling in a KRASG12C-specific manner .
Biochemical Pathways
The compound 2-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione affects the RAS signaling pathway . By inhibiting KRASG12C, it disrupts the normal function of this protein, which is to control the activity of several critical signaling pathways that regulate cell differentiation, proliferation, and survival .
Result of Action
The result of the action of 2-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is the inhibition of downstream signaling in a KRASG12C-specific manner . This inhibition disrupts the normal function of KRASG12C, affecting cell differentiation, proliferation, and survival .
Propiedades
IUPAC Name |
2-[1-(2-indol-1-ylacetyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-19(13-22-10-9-14-5-1-4-8-18(14)22)23-11-15(12-23)24-20(26)16-6-2-3-7-17(16)21(24)27/h1-5,8-10,15-17H,6-7,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANCYRTZNFAPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

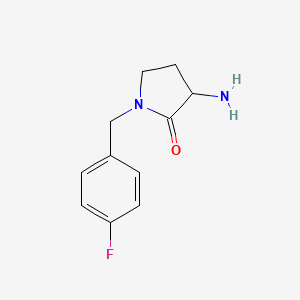
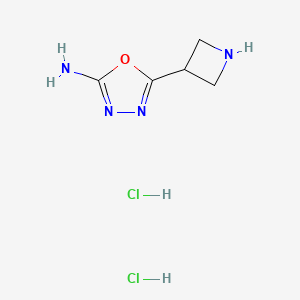
![N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2442090.png)
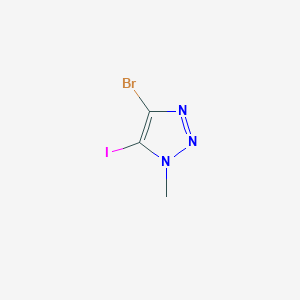
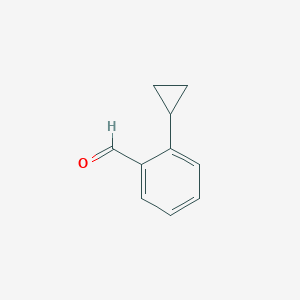
![4-bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2442097.png)
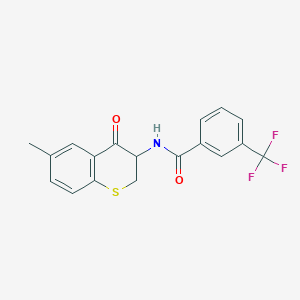
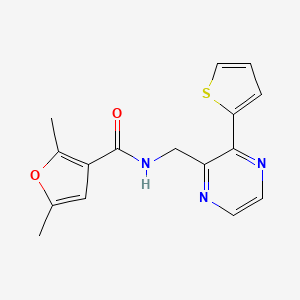
![N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2442101.png)
![tert-butyl N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B2442102.png)
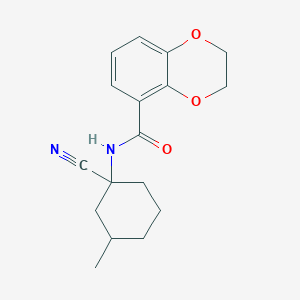

![2-(4-methyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid](/img/structure/B2442105.png)
